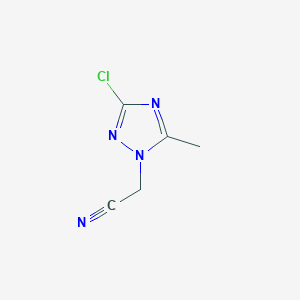

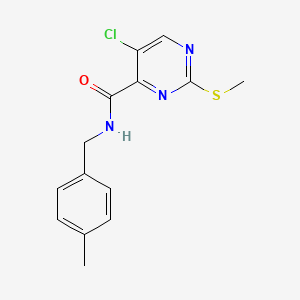

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in the synthesis of a wide range of pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazine hydrate with various carboxylic acids .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using techniques such as IR absorption spectra and 1H-NMR . The IR absorption spectra often show signals for C=O groups, while the 1H-NMR spectrum shows peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its substituents. Some compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

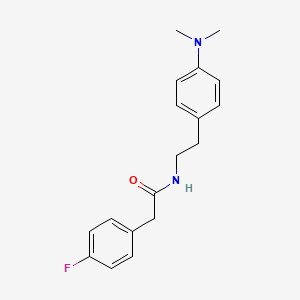

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Synthesis of 1,2,3-Triazoles

“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of 1,2,3-triazoles . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Anticancer Research

This compound can be used in anticancer research. For example, it has been used in the synthesis of compound 10ec, which has been shown to induce apoptosis in BT-474 cells .

Antileishmanial and Antimalarial Evaluation

“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of compounds for antileishmanial and antimalarial evaluation .

DNA Synthesis

The compound can be used in DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Synthesis of Tetrazoles

“2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile” can be used in the synthesis of tetrazoles . Tetrazoles are used in various fields, including pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4/c1-4-8-5(6)9-10(4)3-2-7/h3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIJNZFEJDKDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2624497.png)

![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)

![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)

![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)